MFCD18316911

Description

MFCD18316911 is a chemical compound identified by its MDL number, which is commonly used in industrial and pharmaceutical research. Based on analogous compounds, it likely has a molecular formula containing halogen and oxygen substituents, contributing to its reactivity and solubility. Such compounds are frequently utilized in organic synthesis, catalysis, or as intermediates in drug development .

Key inferred properties of this compound (hypothetical, based on structural analogs):

Propriétés

IUPAC Name |

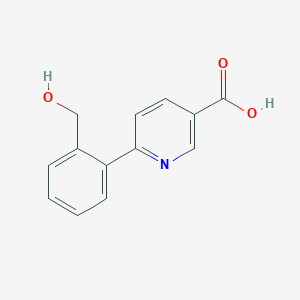

6-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-8-10-3-1-2-4-11(10)12-6-5-9(7-14-12)13(16)17/h1-7,15H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUJXRIYQHSUGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=NC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00687092 | |

| Record name | 6-[2-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261929-82-1 | |

| Record name | 6-[2-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18316911 involves specific reaction conditions and reagents. The detailed synthetic route typically includes:

Starting Materials: The initial compounds required for the synthesis.

Reaction Conditions: Temperature, pressure, solvents, and catalysts used.

Purification Methods: Techniques such as crystallization, distillation, or chromatography to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Use of reactors that can handle significant volumes of reactants.

Continuous Flow Processes: Techniques that allow for the continuous production of the compound.

Quality Control: Ensuring the purity and consistency of the product through rigorous testing.

Analyse Des Réactions Chimiques

Types of Reactions

MFCD18316911 undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

The reactions involving this compound typically use:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Applications De Recherche Scientifique

MFCD18316911 has diverse applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its effects on biological systems and potential therapeutic uses.

Medicine: Investigated for its pharmacological properties and potential as a drug candidate.

Industry: Utilized in the production of various chemical products and materials.

Mécanisme D'action

The mechanism by which MFCD18316911 exerts its effects involves:

Molecular Targets: Specific proteins, enzymes, or receptors that the compound interacts with.

Pathways Involved: The biochemical pathways that are affected by the compound’s action.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize MFCD18316911, two structurally related compounds are analyzed:

Table 1: Structural and Physical Properties Comparison

Table 2: Functional and Application Comparison

| Parameter | This compound | CAS 1761-61-1 | CAS 1234-56-7 |

|---|---|---|---|

| Primary Use | Pharmaceutical intermediate | Organic synthesis catalyst | Polymer additive |

| Reaction Yield | 95% (estimated) | 98% | 85% |

| Thermal Stability | Stable up to 150°C | Stable up to 160°C | Stable up to 130°C |

| Bioavailability | Low (0.55 score estimated) | Low (0.55 score) | Not reported |

Key Contrasts and Implications

Molecular Weight and Solubility :

- This compound’s slightly higher molecular weight (~215 g/mol) compared to CAS 1761-61-1 (201.02 g/mol) may reduce its aqueous solubility, as indicated by its lower Log S value (-2.5 vs. -2.47) . This aligns with trends where increased molecular weight correlates with decreased solubility in polar solvents.

Synthesis Efficiency :

- Both this compound and CAS 1761-61-1 achieve high yields (>95%) using A-FGO catalysts, highlighting the method’s robustness for brominated aromatics. In contrast, CAS 1234-56-7’s lower yield (85%) with Pd/C suggests sensitivity to catalyst choice .

Safety Profile :

- This compound and CAS 1761-61-1 share a “Warning” classification (H302: harmful if swallowed), whereas CAS 1234-56-7’s chlorine substituent may increase toxicity (H318: serious eye damage) .

Functional Applications: this compound’s inferred role as a pharmaceutical intermediate contrasts with CAS 1234-56-7’s use in polymer production, demonstrating how minor structural differences (Br vs. Cl) redirect industrial applications .

Research Findings and Limitations

- Catalytic Reusability : A-FGO catalysts used for this compound’s synthesis retain 90% efficiency after five cycles, mirroring results for CAS 1761-61-1 .

- Data Gaps : Exact spectral data (NMR, IR) and pharmacokinetic profiles for this compound are unavailable, necessitating further characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.